
1-Naphthalen-1-yl-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Naphthalen-1-yl-1H-indole is a heterocyclic aromatic organic compound that combines the structural features of naphthalene and indole
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Naphthalen-1-yl-1H-indole can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, followed by iodocyclization, Suzuki–Miyaura coupling, and condensation reactions . These reactions typically require specific catalysts and conditions, such as palladium catalysts for the coupling reactions and specific solvents and temperatures for the cyclization and condensation steps.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are essential to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Naphthalen-1-yl-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or naphthalene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed under specific conditions, such as acidic or basic environments.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1-Naphthalen-1-yl-1H-indole has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: This compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals
Wirkmechanismus
The mechanism of action of 1-Naphthalen-1-yl-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the naphthalene ring can enhance hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 1-(Naphthalen-1-yl)-2-phenylindole
- 1-(Naphthalen-1-yl)-3-methylindole
- 1-(Naphthalen-1-yl)-5-bromoindole
Uniqueness: 1-Naphthalen-1-yl-1H-indole is unique due to its specific combination of naphthalene and indole structures, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C18H13N |
|---|---|
Molekulargewicht |
243.3 g/mol |
IUPAC-Name |
1-naphthalen-1-ylindole |
InChI |
InChI=1S/C18H13N/c1-3-9-16-14(6-1)8-5-11-18(16)19-13-12-15-7-2-4-10-17(15)19/h1-13H |
InChI-Schlüssel |
VACUGEBNZAYOPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2N3C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-Bromoethyl)-7-oxabicyclo[4.1.0]hepta-2,4-diene](/img/structure/B12533737.png)
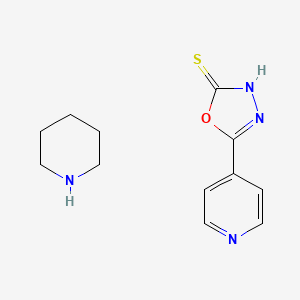
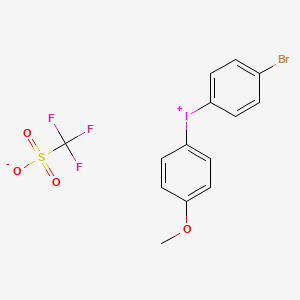
![Tert-butyl 4-[1-[4-[2-cyano-2-[4-(2-methylpropyl)phenyl]propyl]benzoyl]indol-3-yl]butanoate](/img/structure/B12533756.png)
![2,6-Di-tert-butyl-4-[(4-ethylanilino)methyl]phenol](/img/structure/B12533761.png)
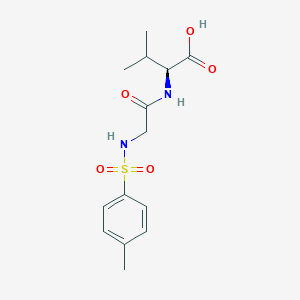
![3-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12533784.png)

![[(8-Phenylocta-1,5-diyn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12533792.png)
![5H-Oxazolo[3,4-A]oxireno[C]pyridine](/img/structure/B12533794.png)
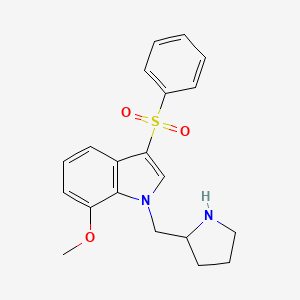
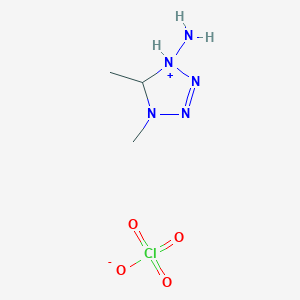
![Bicyclo[4.2.0]oct-7-en-2-one, 7-phenyl-8-[(phenylmethyl)seleno]-](/img/structure/B12533813.png)

